molecular formula C14H21BO2 B6360701 4-(4,4-Dimethylcyclohexyl)phenylboronic acid CAS No. 865360-61-8

4-(4,4-Dimethylcyclohexyl)phenylboronic acid

Cat. No.: B6360701
CAS No.: 865360-61-8
M. Wt: 232.13 g/mol
InChI Key: KRMIWWSLZCKLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-(4,4-Dimethylcyclohexyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride . Major products formed from these reactions include biaryl compounds, phenols, and hydrocarbons .

Scientific Research Applications

4-(4,4-Dimethylcyclohexyl)phenylboronic acid is widely used in scientific research, including:

Comparison with Similar Compounds

4-(4,4-Dimethylcyclohexyl)phenylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-methylphenylboronic acid. While all these compounds participate in similar types of reactions, this compound is unique due to its bulky cyclohexyl group, which can influence the steric and electronic properties of the molecule . This uniqueness makes it particularly useful in the synthesis of sterically hindered biaryl compounds .

Similar compounds include:

Properties

IUPAC Name

[4-(4,4-dimethylcyclohexyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-14(2)9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)17/h3-6,12,16-17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMIWWSLZCKLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CCC(CC2)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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